

Ganoderenic acid C chemical structure and spectroscopic data

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Compound of Interest

Compound Name: *Ganoderenic acid C*

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An In-depth Technical Guide to **Ganoderenic Acid C**: Chemical Structure, Spectroscopic Data, and Analysis

Introduction

Ganoderenic acid C is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*. Ganoderic acids, as a class, are major bioactive constituents of *Ganoderma* species and are recognized for a wide array of pharmacological activities, including cytotoxic, anti-inflammatory, and hepatoprotective effects^[1]. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and experimental protocols related to **Ganoderenic acid C** for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Ganoderenic acid C is characterized by a lanostane skeleton with multiple oxygen-containing functional groups, which contribute to its biological activity.

- IUPAC Name: (3 β ,7 β ,15 α ,20E)-3,7,15-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid^[2]
- Chemical Formula: C₃₀H₄₄O₇^[2]
- Molecular Weight: 516.7 g/mol ^[2]

- CAS Number: 100665-42-7[\[2\]](#)
- SMILES String: CC1(C)--INVALID-LINK--CCC2(C)C3=C(C4(--INVALID-LINK--CC(C4(CC3=O)C)/C(C)=C/C(CC(C)C(O)=O)=O)C)--INVALID-LINK--CC12[\[2\]](#)

Spectroscopic Data

The structural elucidation of **Ganoderenic acid C** is primarily based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is a key technique for the analysis of ganoderic acids. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization sources used[\[3\]](#)[\[4\]](#).

Parameter	Value / Description
Molecular Weight	516.7 g/mol [2]
Ionization Modes	Positive ($[M+H]^+$) and Negative ($[M-H]^-$) modes are effective. Negative ion mode often provides a strong signal for the deprotonated molecule [5] [6] .
Expected Precursor Ions	$[M+H]^+ \approx m/z\ 517.3$ $[M-H]^- \approx m/z\ 515.3$
Key Fragmentation	Common fragmentation pathways for ganoderic acids include the neutral loss of water (H_2O , 18 Da) and carbon dioxide (CO_2 , 44 Da) from the carboxylic acid group [5] . A characteristic cleavage of the α,β -bond (C20–C22) in the side chain can result in a loss of 130 Da [3] .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the complete structural assignment of **Ganoderenic acid C**. While a complete, unambiguously assigned dataset for **Ganoderenic acid C** is not readily available in the cited literature, the following tables present representative 1H and ^{13}C NMR

data for closely related ganoderan-type triterpenoids, which share the same core structure. The data provides expected chemical shift ranges for the key functional groups.

Table 1: Representative ^1H NMR Data for Ganoderic Acid Analogs (Data compiled from similar triterpenoids; shifts are in δ (ppm))

Proton Assignment	Chemical Shift Range (ppm)	Multiplicity
H-3	3.20 - 3.45	dd
H-7	~4.70	br s
H-15	~4.80	dd
Olefinic H	5.10 - 5.30	m
Methyl Protons (s)	0.70 - 1.80	s
Methyl Protons (d)	~1.30	d

Table 2: Representative ^{13}C NMR Data for Ganoderic Acid Analogs (Data compiled from similar triterpenoids; shifts are in δ (ppm))

Carbon Assignment	Chemical Shift Range (ppm)
C-3 (CH-OH)	76.0 - 79.0
C-7 (CH-OH)	~68.0
C-8 (C=)	145.0 - 147.0
C-9 (C=)	150.0 - 152.0
C-11 (C=O)	198.0 - 201.0
C-15 (CH-OH)	~79.0
C-23 (C=O)	208.0 - 210.0
C-26 (COOH)	175.0 - 179.0
Methyl Carbons	15.0 - 29.0

Experimental Protocols

Isolation and Purification of Ganoderenic Acid C

The following is a generalized protocol for the isolation of **Ganoderenic acid C** from the fruiting bodies of *Ganoderma lucidum*[3].

- Preparation of Raw Material: Dried fruiting bodies of *G. lucidum* are ground into a fine powder (40-60 mesh) to maximize the surface area for extraction.
- Ethanol Extraction: The powdered mushroom is macerated with 95% ethanol at an elevated temperature (e.g., 80°C) or at room temperature for an extended period (e.g., 24 hours)[3]. This process is typically repeated three times to ensure exhaustive extraction.
- Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract[3].
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent like methylene chloride or ethyl acetate to separate the triterpenoid-rich fraction from polar components like polysaccharides.
- Silica Gel Column Chromatography: The triterpenoid-enriched fraction is subjected to silica gel column chromatography. The column is eluted with a gradient system, such as chloroform/acetone, to separate fractions based on polarity[3].
- Reversed-Phase Chromatography: Fractions containing ganoderic acids are further purified using a reversed-phase C18 column, eluting with a water/methanol or acetonitrile/aqueous acetic acid gradient[3].
- Preparative HPLC: Final purification to obtain high-purity **Ganoderenic acid C** is achieved using semi-preparative or preparative HPLC with a C18 column. Detection is typically monitored at 252 nm.

Analytical Methodology: UPLC-MS/MS

A rapid and sensitive method for the quantification of ganoderic acids utilizes Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [4][6].

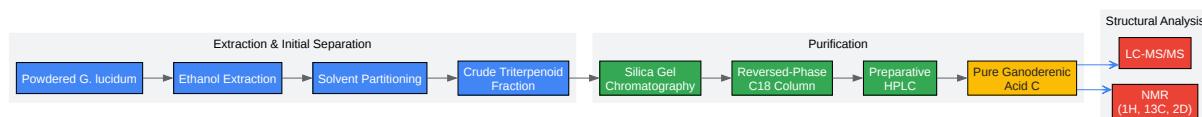
- Sample Preparation: The extract is dissolved in a suitable solvent (e.g., methanol), filtered through a 0.22 μm syringe filter, and injected into the UPLC system[5].
- Chromatographic Separation:
 - Column: ACQUITY UPLC BEH C18 column or equivalent[4].
 - Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile[4][6].
 - Flow Rate: Typically 0.3 - 0.5 mL/min.
 - Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility[5].
- Mass Spectrometry Detection:
 - Ionization: ESI in negative ion mode (ESI-) is commonly used for its high sensitivity for ganoderic acids[4][6].
 - Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for **Ganoderenic acid C**[6].
 - Parameter Optimization: The declustering potential and collision energy are optimized to maximize the signal intensity for the specific MRM transition[5].

Biological Activity and Signaling Pathways

Ganoderenic acid C has been found to be cytotoxic to H460 cancer cells with an IC₅₀ value of 93 μM [2]. While specific signaling pathway studies for **Ganoderenic acid C** are limited, the mechanisms of action for structurally similar ganoderic acids have been extensively studied. A primary anti-cancer mechanism is the induction of mitochondria-mediated apoptosis[3].

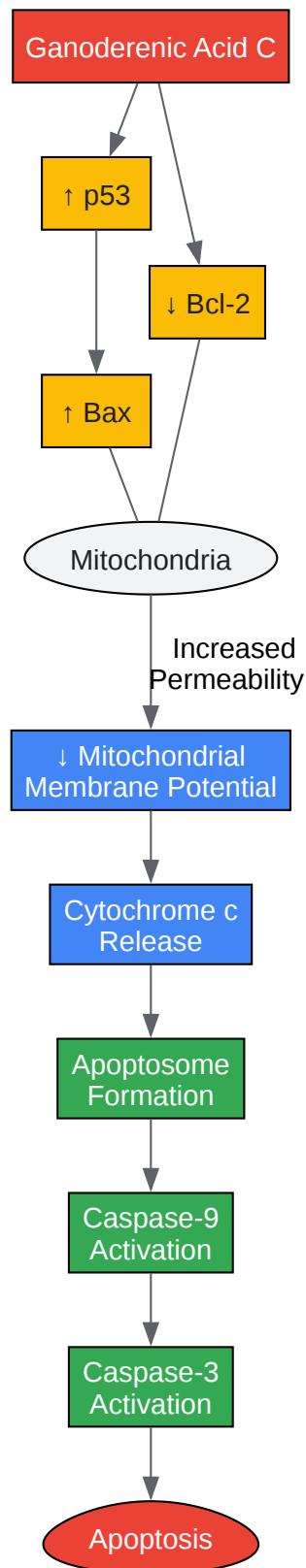
Diagrams of Experimental Workflow and Signaling Pathways

Below are diagrams created using the DOT language to visualize a typical experimental workflow and a plausible signaling pathway for **Ganoderenic acid C**, based on data from related compounds.



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Caption: Experimental workflow for the isolation and characterization of **Ganoderenic acid C**.



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Caption: Plausible mitochondria-mediated apoptosis pathway induced by **Ganoderenic acid C**.

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